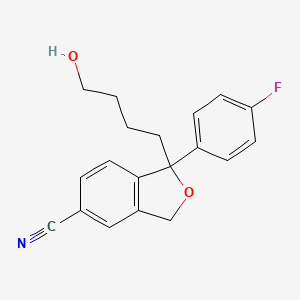

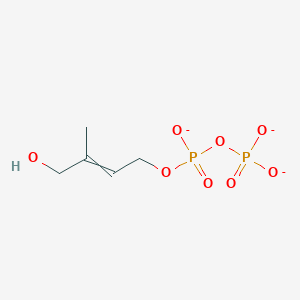

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate

Vue d'ensemble

Description

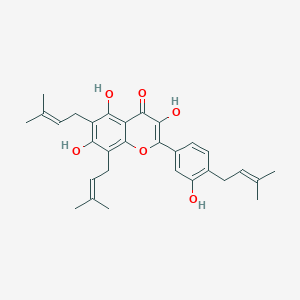

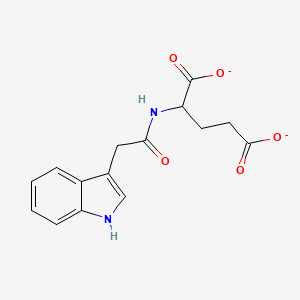

“(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate” is a compound involved in the mevalonate pathway, which is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . This pathway produces two five-carbon building blocks called isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are used to make isoprenoids .

Synthesis Analysis

The mevalonate pathway begins with acetyl-CoA and ends with the production of IPP and DMAPP . The first step condenses two acetyl-CoA molecules to yield acetoacetyl-CoA. This is followed by a second condensation to form HMG-CoA (3-hydroxy-3-methyl-glutaryl-CoA) . Pyrophosphatases play pivotal roles in PPi detoxification by converting PPi to inorganic phosphate .Chemical Reactions Analysis

Pyrosequencing is a method of DNA sequencing based on the “sequencing by synthesis” principle, in which the sequencing is performed by detecting the nucleotide incorporated by a DNA polymerase . The fundamental basis of pyrosequencing is that pyrophosphate is released when a deoxyribonucleotide triphosphate is added to the end of a nascent strand of DNA .Applications De Recherche Scientifique

Immunological Potential

Reichenberg et al. (2003) highlighted the potent immunological properties of HMB-PP. They found that HMB-PP is exceptionally potent in stimulating human Vgamma9/Vdelta2 T cells, far more than other known compounds. However, altering its pyrophosphate group drastically reduces its bioactivity, as observed in its methylenediphosphonate analogue, HMB-PCP, which displayed significantly reduced potency (Reichenberg et al., 2003).

Role in Isoprenoid Biosynthesis

Amslinger et al. (2002) synthesized (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate (E-6), a compound structurally similar to HMB-PP, as an intermediate in the nonmevalonate terpene biosynthetic pathway. This pathway is crucial for the biosynthesis of terpenes, indicating the importance of HMB-PP-related compounds in natural product synthesis (Amslinger et al., 2002).

Synthesis and Labeling

Giner (2002) achieved the synthesis of (E)-4-hydroxy-3-methyl-2-butenyl pyrophosphate and its [4-13C]-labeled form. This synthesis is vital for research in isoprenoid biosynthesis, allowing for the creation of isotopically labeled products for detailed study (Giner, 2002).

Activation of Human γδ T Cells

Hintz et al. (2001) discovered that HMB-PP is a major activator for human γδ T cells in Escherichia coli. It's significantly more potent than isopentenyl pyrophosphate, another activator, indicating its crucial role in immune response modulation (Hintz et al., 2001).

Biotechnological Applications

Huang et al. (2022) discussed the biotechnological potential of HMBPP reductase (IspH), an enzyme involved in the MEP pathway for isoprenoid biosynthesis in bacteria and malaria parasites. They highlighted its applications in ecofriendly synthesis of isoprenoid compounds and as a drug target for infectious diseases (Huang et al., 2022).

Role in Malaria Pathogenesis

Cator (2017) noted that a specific malaria parasite factor, HMB-PP, might increase the attractiveness of infected vertebrates to mosquitoes, thus influencing the transmission dynamics of malaria (Cator, 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

[(4-hydroxy-3-methylbut-2-enoxy)-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSIZRKJVDMQOQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O8P2-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1262890.png)